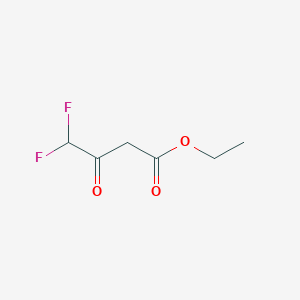
ethyl 4,4-difluoro-3-oxobutanoate
Cat. No. B116573
Key on ui cas rn:
352-24-9
M. Wt: 166.12 g/mol
InChI Key: CBDPWKVOPADMJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08648200B2
Procedure details


Add sodium metal (7 kg, 300 mol) in portions to EtOH (53.6 kg) while maintaining the temperature below 60° C. Stir the reaction mixture until the sodium dissolves, then cool the mixture to 20-30° C. Add a solution of ethyl difluoroacetate (34 kg, 274 mol) in EtOAc (63 kg) to the sodium ethoxide at a temperature of 25-40° C. Heat the reaction mixture to 65° C. while stirring. After 2 h cool the mixture to room temperature. Add 10% HCl (30 kg HCl and 204 kg water) to the mixture until the pH of the mixture is 6-7. Extract the mixture with EtOAc (64 kg); separate; and extract the aqueous layer again with EtOAc (60 kg). Combine organic phases, and wash with brine (NaCl (48 kg) in water (136 kg)). Dry the organic phase with 4 A molecular sieve powder (15 kg), and concentrate to give the title compound as a brown-yellow oil (33 kg, 73% yield, 96% GC purity). 1H NMR (500 MHz, CDCl3,) δ 5.91 (t, J=54 Hz, 1H), 4.23 (m, 2H), 3.70 (s, 2H), 1.27 (m, 3H).






Identifiers


|
REACTION_CXSMILES
|
[Na].[F:2][CH:3]([F:9])[C:4](OCC)=[O:5].[O-]CC.[Na+].Cl.[CH3:15][CH2:16][O:17][C:18]([CH3:20])=[O:19]>CCO>[F:2][CH:3]([F:9])[C:4](=[O:5])[CH2:20][C:18]([O:17][CH2:16][CH3:15])=[O:19] |f:2.3,^1:0|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Three
|
Name
|
|
|
Quantity
|
34 kg
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)OCC)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-]CC.[Na+]
|
|
Name
|
|
|
Quantity
|
63 kg
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)C
|
Step Four
|
Name
|
|
|
Quantity
|
30 kg
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 (± 5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature below 60° C
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolves
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heat the reaction mixture to 65° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After 2 h cool the mixture to room temperature
|
|
Duration
|
2 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Extract the mixture with EtOAc (64 kg)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
and extract the aqueous layer again with EtOAc (60 kg)
|
WASH
|
Type
|
WASH
|
|
Details
|
Combine organic phases, and wash with brine (NaCl (48 kg) in water (136 kg))
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Dry the organic phase with 4 A molecular sieve powder (15 kg)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C(CC(=O)OCC)=O)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 33 kg | |
| YIELD: PERCENTYIELD | 73% | |
| YIELD: CALCULATEDPERCENTYIELD | 72.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

